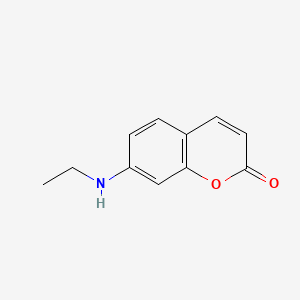

2H-1-Benzopyran-2-one, 7-(ethylamino)-

Description

Overview of Coumarin (B35378) and Benzopyran-2-one Derivatives in Chemical Research

Coumarins, formally known as 2H-1-benzopyran-2-ones, are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an α-pyrone ring. researchgate.netresearchgate.net This core structure, a benzopyrone scaffold, is found in a vast number of natural and synthetic molecules. researchgate.netcore.ac.uk Naturally occurring coumarins are secondary metabolites found in many plants, such as the tonka bean (Dipteryx odorata). researchgate.netresearchgate.net

The unique conjugated system of the benzopyran-2-one scaffold, with its electron-rich properties, underpins its diverse applications in medicinal chemistry, materials science, and as fluorescent probes. core.ac.uk The structural simplicity and versatility of the coumarin nucleus make it a privileged scaffold for the development of new compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Modern synthetic methods have further expanded the diversity of coumarin derivatives available for research. researchgate.net

Contextualization of 2H-1-Benzopyran-2-one, 7-(ethylamino)- within Coumarin Chemistry

Within the extensive family of coumarins, 2H-1-Benzopyran-2-one, 7-(ethylamino)- is categorized as a 7-aminocoumarin (B16596). The defining feature of this subclass is the presence of a nitrogen-containing group at the 7-position of the coumarin ring system. This substitution significantly influences the molecule's electronic and photophysical properties compared to its hydroxylated counterparts. acs.org Specifically, the ethylamino group (-NHCH₂CH₃) acts as an electron-donating group, which can modulate the fluorescence and reactivity of the coumarin core.

Historical Perspectives on Research into Aminocoumarins

Historically, research into aminocoumarins has been notably driven by the discovery of their antibiotic properties. wikipedia.org A class of naturally occurring aminocoumarins, produced by Streptomyces species, were found to be potent inhibitors of bacterial DNA gyrase, an essential enzyme for cell division. wikipedia.orgnih.gov This family of antibiotics, which includes novobiocin (B609625) and coumermycin A₁, is characterized by a 3-amino-4,7-dihydroxycoumarin (B12288526) moiety. rsc.org While their clinical use has been limited due to factors like poor water solubility and toxicity, their mechanism of action has made them valuable templates for the development of new antibacterial agents. wikipedia.orgnih.gov

Beyond their antibiotic properties, the unique fluorescent characteristics of aminocoumarins have led to their extensive use as dyes and probes. The introduction of an amino group at the 7-position was found to impart intense fluorescence to the otherwise non-fluorescent coumarin molecule. azooptics.com

Significance of the 7-(Ethylamino) Substituent in Research Applications

The 7-amino group, and specifically the 7-(ethylamino) substituent, is crucial for many of the applications of these coumarin derivatives. Coumarins bearing a nitrogen substituent at the 7-position are highly desirable due to their red-shifted spectral properties, enhanced photostability, and a wider effective pH range compared to their 7-hydroxy analogues. acs.org These characteristics make them excellent candidates for fluorescent probes and laser dyes. acs.orgazooptics.com

For instance, 7-amino-4-methylcoumarin (B1665955) and its derivatives have demonstrated significant antitubercular activity. oup.com Furthermore, the nature of the substituent at the 7-position, including the length and type of the alkylamino chain, can be tailored to fine-tune the molecule's properties for specific applications, such as directing selectivity towards either neuronal enzyme inhibition or antimycobacterial effects. nih.gov

Classification within Heterocyclic Chemistry Research

In the realm of heterocyclic chemistry, 2H-1-Benzopyran-2-one, 7-(ethylamino)- is classified as an oxygen-containing bicyclic aromatic heterocycle. researchgate.netencyclopedia.pub The core structure is a benzopyran, specifically a benzopyran-2-one or coumarin. algoreducation.com The presence of the ethylamino group places it within the subclass of aminocoumarins. The systematic IUPAC name for coumarin is 2H-chromen-2-one. wikipedia.org

Natural coumarins can be further classified into several types, including simple coumarins, furanocoumarins, and pyranocoumarins, based on the nature of the substituents on the benzopyrone framework. researchgate.netresearchgate.net2H-1-Benzopyran-2-one, 7-(ethylamino)- falls under the category of simple coumarins due to the substitution on the benzene ring.

Structure

3D Structure

Properties

CAS No. |

71173-56-3 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

7-(ethylamino)chromen-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-12-9-5-3-8-4-6-11(13)14-10(8)7-9/h3-7,12H,2H2,1H3 |

InChI Key |

LQDAIRJFZNQMNK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1 Benzopyran 2 One, 7 Ethylamino and Its Derivatives

General Principles of Benzopyran-2-one Synthesis

The construction of the benzopyran-2-one core can be achieved through several classic condensation reactions. Each method offers a unique approach to forming the heterocyclic ring system, utilizing different starting materials and catalytic conditions.

Pechmann Condensation

The Pechmann condensation is one of the most widely employed methods for synthesizing coumarins. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. taylorandfrancis.comiiste.org The process typically begins with the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to yield the final coumarin (B35378) product. slideshare.net

The mechanism involves an initial esterification or transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (a Friedel-Crafts acylation type step). iucr.org The final step is a dehydration that results in the formation of the pyrone ring. iucr.org Strong Brønsted acids like sulfuric acid or Lewis acids such as aluminum chloride are common catalysts for this reaction. scienceinfo.comsciensage.info

Table 1: Key Features of Pechmann Condensation

| Feature | Description |

|---|---|

| Reactants | Phenol, β-Ketoester |

| Catalyst | Strong Acid (e.g., H₂SO₄, AlCl₃, Trifluoroacetic Acid) |

| Key Steps | Transesterification, Electrophilic Aromatic Substitution, Dehydration |

| Primary Product | 4-Substituted Coumarins |

Perkin Reaction

Developed by William Henry Perkin in 1868, the Perkin reaction is another fundamental method for synthesizing α,β-unsaturated aromatic acids, including the precursors to coumarins. wikipedia.orgorganicreactions.org The reaction is an aldol-type condensation of an aromatic aldehyde (like salicylaldehyde (B1680747) for coumarin synthesis) with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding carboxylic acid which acts as a base catalyst. wikipedia.org For coumarin synthesis, the reaction between salicylaldehyde and acetic anhydride yields an o-hydroxycinnamic acid derivative, which spontaneously cyclizes to form the lactone ring of coumarin. researchgate.net

The mechanism is initiated by the formation of a carbanion from the acid anhydride by the action of the basic salt catalyst. This carbanion then attacks the aldehyde carbonyl group. Subsequent dehydration and hydrolysis steps lead to the final unsaturated acid, which lactonizes to form the coumarin. wikipedia.org

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, ethyl acetoacetate). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638) or pyridine (B92270). wikipedia.org When applied to coumarin synthesis, an o-hydroxybenzaldehyde is reacted with an active methylene compound. The reaction proceeds through a nucleophilic addition followed by a dehydration step to form a stable intermediate, which then undergoes intramolecular cyclization (lactonization) to afford the coumarin ring system. youtube.com

The Doebner modification of this reaction utilizes pyridine as a solvent and malonic acid as the active methylene compound, which often results in condensation accompanied by decarboxylation. wikipedia.org

Reformatsky Reaction

The Reformatsky reaction provides a pathway to β-hydroxy esters by reacting an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. organic-chemistry.orgnih.gov This organozinc reagent, often called a Reformatsky enolate, is less reactive than Grignard reagents or organolithiums, allowing for its selective addition to carbonyl groups without reacting with the ester functionality. organic-chemistry.org For coumarin synthesis, an o-hydroxybenzaldehyde derivative can be used. The initially formed β-hydroxy ester can then undergo acid-catalyzed cyclization and dehydration to yield the coumarin. This method is particularly useful for creating specific substitution patterns on the pyrone ring. researchgate.netresearchgate.net

Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.com This reaction can be adapted for coumarin synthesis, particularly for producing 3,4-unsubstituted coumarins. ijcce.ac.ir The synthesis typically involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, such as (carboxymethyl)triphenylphosphorane. An intramolecular Wittig reaction can also be employed, where a suitably substituted phenolic ester containing a phosphonium salt undergoes cyclization in the presence of a base to form the coumarin ring directly. scienceinfo.comorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

Specific Synthetic Routes to 2H-1-Benzopyran-2-one, 7-(ethylamino)-

The introduction of an ethylamino group at the 7-position of the coumarin nucleus is commonly achieved by starting with a correspondingly substituted phenol, namely 3-(ethylamino)phenol (B1269045).

The most direct and widely used method for synthesizing 7-(alkylamino)coumarins is the Pechmann condensation . In a typical procedure, 3-(ethylamino)phenol is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst. This reaction directly yields 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one. The electron-donating nature of the amino group activates the phenol ring, facilitating the electrophilic substitution step of the Pechmann reaction. Studies have shown that m-aminophenols are generally more reactive than their m-hydroxyphenol counterparts in this condensation. wordpress.com For instance, using nanocrystalline sulfated-zirconia as a solid acid catalyst, the reaction of m-aminophenol with ethyl acetoacetate can proceed to completion with high selectivity within minutes at elevated temperatures. wordpress.com

Another viable route is the Knoevenagel condensation . This approach would start with 4-(ethylamino)salicylaldehyde, which is condensed with an active methylene compound like diethyl malonate or ethyl acetoacetate. chemicalbook.com For example, the related compound 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is synthesized by refluxing 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in ethanol, using piperidine and acetic acid as catalysts. chemicalbook.com A similar reaction using ethyl acetoacetate in the presence of piperidine leads to the corresponding 3-acetyl-7-(diethylamino)coumarin. This demonstrates the feasibility of constructing the coumarin ring with the 7-amino substituent already in place.

Table 2: Example Synthetic Conditions for 7-(Dialkylamino)coumarin Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pechmann Condensation | m-Aminophenol, Ethyl Acetoacetate | Sulfated-Zirconia | 7-Amino-4-methylcoumarin (B1665955) | ~100% | wordpress.com |

While direct examples for the Perkin, Reformatsky, and Wittig reactions leading specifically to 7-(ethylamino)coumarin are less commonly reported, the principles can be readily applied. A Perkin reaction could hypothetically involve the condensation of 4-(ethylamino)salicylaldehyde with acetic anhydride and sodium acetate. A Wittig-based approach could utilize an intramolecular reaction of a pre-formed o-acyloxyphenyl phosphonium salt derived from 4-(ethylamino)salicylaldehyde. Similarly, a Reformatsky reaction could proceed from 4-(ethylamino)salicylaldehyde and an α-bromo ester with zinc, followed by cyclization of the resulting β-hydroxy ester. These routes, while less conventional for this specific derivative, remain plausible synthetic strategies based on the established reactivity of these named reactions.

Multi-Step Organic Synthesis Methods

Multi-step synthesis provides a versatile route to 7-aminocoumarin (B16596) derivatives, often beginning with the construction of the coumarin core followed by functional group interconversions. A common strategy involves the Pechmann condensation, a classic method for coumarin synthesis. chemmethod.comnih.gov For instance, a substituted phenol can be reacted with a β-ketoester under acidic conditions to form the coumarin ring system.

In a representative multi-step approach to create substituted aminocoumarins, a precursor like 7-ethyl-4-methylcoumarin can be synthesized first. rsc.orgresearchgate.net This initial product then undergoes nitration, introducing a nitro group onto the benzene (B151609) ring. rsc.orgresearchgate.net Subsequent reduction of the nitro group, often accomplished using iron metal in an acidic medium, yields the corresponding amino-coumarin. chemmethod.comrsc.orgresearchgate.net This amino group can then be further modified, for example, through ethylation, to arrive at the target 7-(ethylamino) structure. This stepwise approach allows for the controlled introduction of various substituents onto the coumarin scaffold.

Catalytic Approaches (e.g., Oxalic Acid-Catalyzed Reactions)

Catalytic methods offer efficient and often more environmentally benign alternatives for coumarin synthesis. The Pechmann condensation, in particular, can be effectively catalyzed by various acids. Oxalic acid has been identified as a cheap, readily available, and efficient catalyst for this reaction, capable of producing coumarin derivatives in high yields, sometimes under solvent-free conditions. semanticscholar.org

This approach involves the condensation of a phenol with a β-keto ester. semanticscholar.orgresearchgate.net To synthesize 7-(ethylamino) substituted coumarins directly, 3-(ethylamino)phenol would be the starting phenol. The reaction with an appropriate β-keto ester, catalyzed by oxalic acid, leads to the formation of the desired 7-(ethylamino)coumarin derivative. semanticscholar.orgresearchgate.net This method is advantageous due to shorter reaction times and often simpler work-up procedures.

Synthesis of Substituted 7-(Ethylamino)-Benzopyran-2-one Derivatives

The 7-(ethylamino)coumarin scaffold serves as a platform for the synthesis of a wide array of derivatives through reactions targeting various positions on the coumarin ring, most notably the 4-position, or by modifying the 7-(ethylamino) group itself.

Derivatization at the 4-Position (e.g., 4-Methyl, 4-Chloromethyl)

The substituent at the 4-position of the coumarin ring is conveniently introduced during the initial Pechmann condensation by selecting the appropriate β-ketoester.

4-Methyl Derivatives: The synthesis of 7-(ethylamino)-4-methyl-2H-1-benzopyran-2-one is achieved by the Pechmann condensation of 3-(ethylamino)phenol with ethyl acetoacetate. chemmethod.comnih.gov This reaction is a straightforward and common method for producing 4-methylcoumarins.

4-Chloromethyl Derivatives: To introduce a chloromethyl group at the 4-position, ethyl 4-chloroacetoacetate is used as the β-ketoester component in the Pechmann reaction. researchgate.net The condensation of 3-(ethylamino)phenol with ethyl 4-chloroacetoacetate, typically under acidic conditions (e.g., concentrated sulfuric acid or perchloric acid), yields 7-(ethylamino)-4-(chloromethyl)-2H-1-benzopyran-2-one. researchgate.net

| Derivative | Starting Phenol | β-Ketoester | Typical Catalyst | Reference(s) |

| 4-Methyl | 3-(Ethylamino)phenol | Ethyl acetoacetate | H₂SO₄, Oxalic Acid | chemmethod.comnih.gov |

| 4-Chloromethyl | 3-(Ethylamino)phenol | Ethyl 4-chloroacetoacetate | H₂SO₄, HClO₄ | researchgate.net |

Formation of Schiff Base-Linked Derivatives

The amino group at the 7-position of the coumarin ring can be readily converted into an imine (Schiff base) through condensation with various aldehydes or ketones. rsc.org This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. rsc.orgresearchgate.net For example, reacting a 7-amino-4-methylcoumarin derivative with substituted aromatic aldehydes leads to the formation of the corresponding Schiff base derivatives. rsc.orgresearchgate.net The formation of the imine bond (CH=N) is confirmed by the appearance of a characteristic stretching band in the FT-IR spectrum and the disappearance of the NH₂ group's vibration. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference(s) |

| 7-Amino-4-methylcoumarin | Substituted aromatic aldehyde | Glacial Acetic Acid | Schiff Base (Imine) | rsc.orgresearchgate.net |

| 7-Hydroxy-4-formyl coumarin | Organic amine | Ethanol (reflux) | Schiff Base (Imine) |

Hydrazide and Acrylohydrazide Formation

Hydrazide derivatives of coumarins are typically synthesized from the corresponding coumarin esters. For instance, a coumarin bearing an ethyl ester group, such as at the 3-position (ethyl 2-oxo-2H-chromene-3-carboxylate), can be converted into the corresponding hydrazide. This transformation is achieved by reacting the ester with hydrazine (B178648) hydrate, often under reflux in a solvent like ethanol. The resulting coumarin hydrazide is a versatile intermediate that can be further reacted to form hydrazones or other related derivatives. This methodology can be applied to coumarin systems already possessing the 7-(ethylamino) substituent to generate 7-(ethylamino)coumarin hydrazides.

| Starting Material | Reagent | Product | Reference(s) |

| Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate | Hydrazine hydrate | 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide | |

| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative |

Cyclization Reactions for Hybrid Scaffolds

The coumarin nucleus serves as a versatile template for the construction of complex, hybrid molecular architectures through various cyclization reactions. These reactions often yield fused heterocyclic systems with unique structural features.

One approach involves the condensation of substituted coumarins with other reagents to build additional rings onto the benzopyran core. For instance, the reaction of 4-hydroxycoumarin (B602359) with aromatic aldehydes and malononitrile (B47326) can lead to the formation of polycyclic systems like 2-amino-5-oxo-4-phenyl-(4H, 5H)pyrano-[3,2-c]-chromen-3-carbonitrile derivatives. researchgate.net This type of multi-component reaction efficiently creates molecular complexity in a single step.

Furthermore, amino-substituted coumarins are key intermediates for building fused heterocyclic systems. For example, a bromo-amino coumarin derivative can undergo condensation with urea (B33335) to form a pyrano[3,2-e]benzoxazol-2,8-dione structure, or with thiourea (B124793) to yield a 2-amino-7-bromo-6-methyl-8H-pyrano[2,3-e]benzimidazol-8-one. mdpi.com These reactions demonstrate the utility of functionalized coumarins in synthesizing diverse hybrid scaffolds containing oxazole (B20620) or imidazole (B134444) rings. Solid-phase synthesis techniques have also been employed to create libraries of benzopyranopyrazole compounds, combining the privileged structures of both benzopyran and pyrazole (B372694). mdpi.com

Table 1: Examples of Cyclization Reactions for Hybrid Scaffolds

| Starting Coumarin Derivative | Reagents | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin | Aromatic Aldehydes, Malononitrile | Pyrano-[3,2-c]-chromene | researchgate.net |

| 8-Amino-3-bromo-coumarin derivative | Thiourea | Pyrano[2,3-e]benzimidazole | mdpi.com |

| 8-Amino-3-bromo-coumarin derivative | Urea | Pyrano[3,2-e]benzoxazole | mdpi.com |

| Functionalized Benzopyran | --- | Benzopyranopyrazole | mdpi.com |

Bromination Strategies (e.g., N-Bromosuccinimide)

Halogenation of the coumarin ring is a critical transformation, providing synthetic handles for further functionalization through cross-coupling reactions. d-nb.info N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of coumarins due to its safer and more convenient handling properties compared to liquid bromine. d-nb.inforesearchgate.net

The reactivity of coumarins towards electrophilic bromination with NBS can be influenced by the substituents on the ring. Electron-rich coumarins are more susceptible to bromination. d-nb.info However, for less reactive or electron-deficient coumarins, activating the NBS reagent is often necessary. A method utilizing copper(II) bromide (CuBr₂) as a promoter for the bromination of various coumarin substrates with NBS has been developed. d-nb.info This system is believed to generate a highly reactive positive halogen species (in situ), facilitating the electrophilic aromatic substitution on the electron-deficient coumarin core. d-nb.info The regioselectivity of the bromination can be controlled, with studies showing that the hydrogen on the alkene portion of the coumarin can be replaced by bromine. bu.edu

Table 2: Bromination of Coumarins using N-Bromosuccinimide (NBS)

| Substrate | Reagent System | Key Feature | Reference |

|---|---|---|---|

| Coumarin Derivatives | NBS / CuBr₂ | Effective for electron-deficient coumarins | d-nb.info |

| Activated Aromatic Compounds | NBS / Tetrabutylammonium bromide | Highly regioselective bromination | organic-chemistry.org |

| 2-Methylbenzo[b]thiophene | NBS / Acetonitrile | Regioselective bromination | tcichemicals.com |

| Coumarin | NBS | Replacement of alkene hydrogen | bu.edu |

Incorporation of Azaheterocyclic Moieties

The synthesis of coumarin derivatives bearing azaheterocyclic (nitrogen-containing) rings is an area of significant interest. These moieties can be incorporated either by building the heterocycle onto the coumarin scaffold or by constructing the coumarin ring onto a pre-existing azaheterocycle.

One direct method involves the synthesis of aza-coumarins, where a nitrogen atom replaces a carbon within the benzopyran ring system itself. For example, 3-styryl derivatives of 7-(dialkylamino)-aza-coumarin dyes have been synthesized. nih.govresearchgate.net The synthesis can involve reacting a 7-(dialkylamino)-3-methyl-2H-benzo[b] semanticscholar.orgijacskros.comoxazin-2-one intermediate with an aldehyde, such as benzaldehyde, in 1,4-dioxane (B91453) at elevated temperatures. nih.gov

Another strategy involves condensing amino-functionalized coumarins with appropriate reagents to form fused azaheterocyclic systems. As mentioned previously, an 8-amino-coumarin derivative can be cyclized with urea or thiourea to create fused oxazole or imidazole rings, respectively. mdpi.com This approach allows for the direct attachment of five-membered azaheterocycles to the coumarin core.

Table 3: Synthesis of Azaheterocyclic Coumarin Derivatives

| Synthetic Approach | Starting Materials | Resulting Structure | Reference |

|---|---|---|---|

| Aza-Coumarin Synthesis | 7-(Dialkylamino)-3-methyl-2H-benzo[b] semanticscholar.orgijacskros.comoxazin-2-one, Benzaldehyde | 7-(Dialkylamino)-3-styryl-2H-benzo[b] semanticscholar.orgijacskros.comoxazin-2-one | nih.gov |

| Fused Ring Formation | 8-Amino-3-bromo-coumarin derivative, Carbon disulfide | Pyrano[2,3-e]benzoxazole-2-thione | mdpi.com |

| Schiff Base Formation | 7-Amino-4-methylcoumarin, Substituted Benzaldehydes | 7-(Substituted benzylideneamino)-4-methyl-2H-chromen-2-one | nih.gov |

Eco-Friendly and Sustainable Synthesis Innovations

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing coumarins. iajesm.in These approaches aim to replace hazardous reagents and solvents, reduce energy consumption, and utilize renewable resources. iajesm.inresearchgate.net Biocatalysis, using enzymes or whole organisms, is a promising alternative to traditional chemical methods, offering high specificity and mild reaction conditions. iajesm.in Other green strategies include the use of solid acid catalysts like zirconia-based heterogeneous catalysts, which are non-corrosive, easy to handle, and recyclable, minimizing acidic waste streams. researchgate.netresearchgate.net

Utilization of Natural Acid Catalysts (e.g., Citrus limon L. juice, Vitis vinifera L. juice, Banana peels extract)

A notable innovation in green coumarin synthesis is the use of readily available, biodegradable, and inexpensive natural products as catalysts. espublisher.com The acidic nature of various fruit juices and plant extracts allows them to function as effective Brønsted acid catalysts in key coumarin-forming reactions like the Pechmann and Knoevenagel condensations. ijacskros.comespublisher.com

Citrus limon L. (Lemon) Juice : Lemon juice, which contains citric acid and L-ascorbic acid, has been successfully used as a natural acid catalyst for the Pechmann condensation of phenols with β-ketoesters. ijacskros.com This method can be performed under solvent-free conditions, often accelerated by microwave irradiation, leading to high yields of coumarin derivatives. ijacskros.com Lemon peel powder has also been employed as a natural, biodegradable heterogeneous catalyst. eurekaselect.com

Banana Peels Extract : An aqueous extract of banana peels has been shown to effectively catalyze the one-pot Knoevenagel condensation and intramolecular cyclization of 2-hydroxybenzaldehydes with Meldrum's acid to produce 3-carboxycoumarins. semanticscholar.org The reactions proceed at room temperature, and the products are obtained in good yields by simple filtration. semanticscholar.org

Other Fruit Juices : Juices from fruits like dragon fruit (Hylocereus undatus) and kiwi (Actinidia deliciosa) have also been investigated as biocatalysts for the synthesis of bis-coumarins by grinding reactants together at ambient temperature. espublisher.com While these natural catalysts facilitate the reaction, some studies suggest the acidic nature of the aqueous medium itself plays a dominant role in accelerating the transformation. espublisher.com

Table 4: Natural Catalysts in Coumarin Synthesis

| Natural Catalyst | Reaction Type | Key Advantages | Yields | Reference |

|---|---|---|---|---|

| Lemon Juice (Citrus limon) | Pechmann Condensation | Solvent-free, Microwave-assisted, Biodegradable | Good to Excellent | ijacskros.com |

| Banana Peel Extract | Knoevenagel Condensation | Aqueous medium, Room temperature, Simple work-up | 76-94% | semanticscholar.org |

| Dragon Fruit/Kiwi Juice | Aldehyde/4-hydroxycoumarin Condensation | Grinding method, Ambient conditions | Excellent | espublisher.com |

Mechanistic Investigations of Biological Activity

Cellular and Molecular Mechanisms of Anticancer Action

Coumarin (B35378) derivatives have emerged as promising compounds for the development of novel anticancer drugs, exhibiting the ability to inhibit cell proliferation in various cancer cell lines. nih.govnih.gov The anticancer effects are attributed to a multi-targeted mechanism of action, involving the induction of programmed cell death, cell cycle arrest, and the modulation of critical signaling pathways that govern tumor growth and spread.

A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through both caspase-dependent and Reactive Oxygen Species (ROS)-dependent pathways.

Caspase-Dependent Pathways: Studies on various coumarin-related compounds indicate that their mechanism of action frequently involves caspase-dependent apoptosis. nih.gov This pathway is a highly regulated process involving a cascade of cysteine proteases called caspases. The activation of these enzymes leads to the systematic disassembly of the cell. For instance, some anticancer compounds trigger apoptosis by regulating the expression levels of caspases and Poly (ADP-ribose) polymerase (PARP) protein. nih.gov The coumarin scaffold can also reduce the expression of anti-apoptotic proteins like Bcl-2, which normally functions to inhibit caspase activation and extend cell life. nih.gov The activation of caspase-3, a key executioner caspase, is a common feature in apoptosis induced by various therapeutic agents. nih.govfrontiersin.org

ROS-Dependent Pathways: An accumulation of intracellular Reactive Oxygen Species (ROS) can act as a trigger for apoptosis. nih.gov While normal cellular processes produce ROS, an excessive increase leads to oxidative stress, damaging cellular components and initiating cell death signals. frontiersin.org Some coumarin analogues have been shown to induce an upsurge in intracellular ROS, leading to an imbalance in the cell's redox homeostasis and subsequent programmed cell death. frontiersin.org This ROS generation can initiate the mitochondrial death pathway, which involves the activation of initiator caspases like caspase-9. nih.gov The resulting mitochondrial dysfunction can also lead to the release of other pro-apoptotic factors, contributing to both caspase-dependent and caspase-independent cell death. nih.gov

| Protein/Molecule | Role in Apoptosis | Effect of Coumarin-like Compounds | Pathway |

|---|---|---|---|

| Caspases (e.g., Caspase-3, Caspase-9) | Executioner proteases that dismantle the cell. | Activation | Caspase-Dependent |

| Bcl-2 | Anti-apoptotic protein, inhibits caspase activation. | Downregulation/Inhibition nih.gov | Caspase-Dependent |

| PARP | Involved in DNA repair; cleavage by caspases is a hallmark of apoptosis. | Cleavage nih.gov | Caspase-Dependent |

| Reactive Oxygen Species (ROS) | Signaling molecules; high levels induce oxidative stress and apoptosis. nih.gov | Increased Generation frontiersin.orgnih.gov | ROS-Dependent |

In addition to inducing apoptosis, benzopyran derivatives can inhibit cancer cell growth by causing perturbations in the cell cycle. nih.gov By halting cell cycle progression at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating.

The G2/M phase checkpoint is a common target for many anticancer agents, including coumarin hybrids. nih.gov Arrest at this stage prevents the cell from entering mitosis, effectively stopping cell division. nih.govnih.gov Studies on various chalcone (B49325) and coumarin derivatives have demonstrated a significant arrest of cancer cells in the G2/M phase. nih.govmdpi.com Some compounds may also induce cell cycle arrest at the G0/G1 phase, which prevents the cell from initiating DNA synthesis. nih.gov The specific phase of arrest can sometimes be dependent on the concentration of the compound being used. nih.gov This disruption of the normal cell cycle is a key component of the antiproliferative effect.

| Compound Type | Cancer Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| Coumarin–1,2,3-triazole hybrid | MGC803 | G2/M | nih.gov |

| Benzofuran-chalcone hybrid | MCF-7 | G2/M | nih.gov |

| Arylpyridylindole derivatives | A549 | G0/G1 (low conc.), G2/M (high conc.) | nih.gov |

| Benzopyrane derivative (SIMR1281) | Various | General Perturbations | nih.gov |

The cumulative effect of inducing apoptosis and arresting the cell cycle is the potent inhibition of cancer cell proliferation. nih.govnih.gov By preventing cancer cells from replicating and actively eliminating them, 7-(ethylamino)-2H-1-benzopyran-2-one and related compounds can effectively suppress the growth of tumors. nih.gov Numerous studies have confirmed that various natural and synthetic coumarin derivatives act as promising inhibitors of cell proliferation across a range of cancer cell lines. nih.govnih.gov

The survival and proliferation of cancer cells are heavily dependent on the activity of intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) cascades, including the ERK and JNK pathways, are crucial regulators of these cellular processes.

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that drives cell proliferation and survival; its hyperactivation is common in many human tumors. nih.gov Some novel benzopyran derivatives have been shown to inhibit cancer cell proliferation by inactivating the Ras/ERK pathway. nih.gov By blocking this pathway, these compounds can halt the transmission of mitogenic signals, thereby suppressing cancer cell growth.

The JNK pathway, another branch of the MAPK family, is often activated in response to cellular stress and can play a role in promoting apoptosis. nih.gov The modulation of these key signaling pathways represents a critical mechanism by which coumarin derivatives exert their anticancer effects, interfering with the fundamental machinery that cancer cells use to grow and survive.

| Signaling Pathway | Function in Cancer | Effect of Compound | Outcome |

|---|---|---|---|

| Ras/ERK/MAPK | Promotes cell proliferation and survival. nih.gov | Inactivation/Inhibition nih.gov | Suppression of cell growth. |

| JNK | Mediates stress responses, can lead to apoptosis. nih.gov | Activation | Induction of apoptosis. |

| PI3K/Akt | Promotes cell survival and growth. | Inactivation/Inhibition nih.gov | Suppression of cell survival. |

For tumors to grow beyond a certain size and to metastasize to distant organs, they require the formation of new blood vessels, a process known as angiogenesis. nih.govmdpi.com Targeting angiogenesis is therefore a critical strategy in cancer treatment. Coumarins have been identified as potential multi-targeting antiangiogenic agents. nih.gov

Mechanistically, coumarin derivatives can inhibit angiogenesis by interfering with various angiogenic signaling pathways. nih.gov They have been shown to hinder the formation of tube-like structures by endothelial cells (e.g., HUVECs), a key step in vessel formation. nih.gov Furthermore, these compounds can reduce cell migration and invasion, which are essential processes for both angiogenesis and metastasis, the spread of cancer cells from the primary tumor to other parts of the body. nih.govnih.gov By inhibiting the degradation of the extracellular matrix and preventing cell motility, these compounds can effectively abrogate the metastatic potential of cancer cells. plos.org

Mechanisms of Antimicrobial Action

In addition to their anticancer properties, coumarin derivatives, particularly those with amino substitutions at the C-7 position, have demonstrated significant antimicrobial activity. hilarispublisher.com While the precise mechanisms for 7-(ethylamino)-2H-1-benzopyran-2-one are not fully elucidated, the actions of related natural compounds provide insight into potential pathways.

The primary mechanisms of antimicrobial action for many natural compounds involve the disruption of microbial cellular integrity and vital processes. nih.gov These can include:

Inhibition of Cell Wall Synthesis: Some antimicrobial agents work by inhibiting the enzymes responsible for building the bacterial cell wall, leading to cell lysis. nih.gov

Disruption of the Plasma Membrane: Many phytochemicals exert their effects by destabilizing the lipid bilayer of the microbial cell membrane. mdpi.com This disruption compromises the membrane's integrity, causing the leakage of essential intracellular components and ultimately leading to cell death. mdpi.com

Inhibition of Biofilm Formation: Bacterial biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain flavonoids and related compounds have been shown to inhibit the formation of these biofilms, rendering the bacteria more susceptible to antimicrobial agents. mdpi.com

Interference with Metabolic Pathways: Antimicrobial compounds can also inhibit key metabolic pathways necessary for microbial survival, such as protein or nucleic acid synthesis. nih.gov

Some synthesized 3,7-disubstituted 2H-1-benzopyran-2-one derivatives have shown significant antifungal activities, in some cases exceeding the efficacy of established antifungal drugs like fluconazole (B54011) against specific strains. hilarispublisher.comresearchgate.net This suggests that the coumarin scaffold is a versatile backbone for the development of broad-spectrum antimicrobial agents.

DNA Gyrase B Subunit Inhibition and DNA Supercoiling Blockade

Coumarin-based compounds are recognized for their antibacterial effects, which are often mediated through the inhibition of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. mdpi.comnih.gov This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (GyrA2B2). mdpi.comnih.gov The GyrA subunit is responsible for the DNA breakage and reunion process, while the GyrB subunit possesses ATPase activity, providing the energy necessary for the supercoiling reaction. mdpi.comnih.gov

The aminocoumarin class of antibiotics, which includes structurally related compounds, function as competitive inhibitors of the DNA gyrase B subunit. mdpi.comnih.gov They specifically target the ATP-binding site on the GyrB subunit, preventing ATP from binding and subsequently blocking the energy-dependent DNA supercoiling process. mdpi.comnih.gov This inhibition is a result of an overlap in the binding sites between the coumarin molecule and adenosine (B11128) triphosphate (ATP). nih.gov By preventing the hydrolysis of ATP, these compounds effectively halt the catalytic cycle of the enzyme, leading to a cessation of DNA replication and transcription, which ultimately results in bacterial cell death. mdpi.com DNA gyrase is a validated drug target as it is crucial for bacterial survival and is absent in humans. mdpi.com

Bacterial Cell Membrane Damage

Beyond intracellular targets, certain coumarin derivatives exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane. The lipophilic nature of the coumarin scaffold allows these molecules to partition into the lipid bilayer of the cell membrane. mdpi.com This insertion can disrupt the packing of the phospholipid fatty acyl chains, altering membrane fluidity and permeability. mdpi.comnih.gov

Studies on coumarin derivatives have shown that this disruption can lead to the leakage of essential intracellular components and a dissipation of the membrane potential, which is critical for cellular metabolic processes. nih.govresearchgate.net For instance, 7-(Diethylamino) coumarin-3-carboxylic acid, a closely related analogue, has been demonstrated to inhibit the growth of Staphylococcus aureus and Escherichia coli by disrupting their cell membranes. nih.gov The presence of substituents on the coumarin ring, such as the ethylamino group at position 7, can influence the compound's hydrophobicity and its ability to interact with and damage the bacterial membrane structure. mdpi.com This membrane-disruptive mechanism contributes to the broad-spectrum antibacterial activity observed for this class of compounds.

Antioxidant Mechanisms (e.g., Hydrogen-Donating Activity, SPLET Mechanism)

Coumarin derivatives, particularly those with electron-donating substituents like hydroxyl or amino groups, are known to possess significant antioxidant properties. nih.govnih.gov These properties arise from their ability to scavenge free radicals, thereby mitigating oxidative stress. The primary mechanisms through which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and sequential proton loss followed by electron transfer (SPLET). mdpi.comnih.govmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. mdpi.comresearchgate.net The presence of the 7-ethylamino group can facilitate this process. In polar media, the Sequential Proton Loss followed by Electron Transfer (SPLET) mechanism is often favored. mdpi.commdpi.com This two-step process involves the initial deprotonation of the antioxidant to form an anion, which then donates an electron to the free radical. nih.gov Kinetic and theoretical studies have confirmed that coumarin derivatives can operate via both HAT and SPLET mechanisms, with the predominant pathway depending on the solvent environment and the specific structure of the coumarin. mdpi.comresearchgate.net The ability to donate a hydrogen atom is a key feature of the antioxidant activity of many coumarins. rsc.orgmdpi.com

Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition, Mechanism-Based Inhibition)

The coumarin scaffold is a versatile structure found in numerous enzyme inhibitors. These compounds can modulate enzyme activity through various mechanisms, including competitive and mechanism-based inhibition. nih.govmdpi.com

Competitive inhibition occurs when the inhibitor molecule reversibly binds to the active site of an enzyme, preventing the substrate from binding. The inhibitor's structure often mimics that of the natural substrate. Several coumarin derivatives have been identified as competitive inhibitors for a range of enzymes. For example, pilocarpine (B147212) acts as a competitive inhibitor of coumarin 7-hydroxylase activity associated with CYP2A enzymes. nih.gov Similarly, 7-(Diethylamino) coumarin-3-carboxylic acid competitively inhibits polyphenol oxidase (PPO) activity. nih.gov

Mechanism-based inhibition , also known as suicide inhibition, is an irreversible process where the enzyme converts the inhibitor into a reactive intermediate. nih.gov This intermediate then forms a covalent bond with the enzyme, permanently inactivating it. nih.gov Certain 7-ethynylcoumarin (B1422633) derivatives have been shown to act as mechanism-based inhibitors for cytochrome P450 enzymes 1A1 and 1A2. nih.gov The specific type of inhibition can be influenced by the substitution pattern on the coumarin ring, which affects how the molecule fits into the enzyme's active site. nih.govmdpi.com

Interactive Data Table: Enzyme Inhibition by Coumarin Derivatives

| Compound | Target Enzyme | Inhibition Mechanism | Potency (IC₅₀ / Kᵢ) |

|---|---|---|---|

| 7-(Diethylamino) coumarin-3-carboxylic acid | Polyphenol Oxidase (PPO) | Competitive | IC₅₀: 0.275 mM nih.gov |

| 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC) | Cytochrome P450 1A1 | Mechanism-Based | IC₅₀: 0.46 µM nih.gov |

| 7-ethynyl-3,4,8-trimethylcoumarin (7ETMC) | Cytochrome P450 1A2 | Mechanism-Based | IC₅₀: 0.50 µM nih.gov |

| 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC) | Cytochrome P450 1A2 | Competitive | IC₅₀: 1.68 µM nih.gov |

| Tranylcypromine | Cytochrome P450 2A6 (Coumarin 7-hydroxylase) | Competitive | Kᵢ: 0.04 µM nih.gov |

| 8-Methoxypsoralen | Cytochrome P450 2A6 (Coumarin 7-hydroxylase) | Mechanism-Based | k(inact): 0.5 min⁻¹ nih.gov |

| Pilocarpine | Coumarin 7-hydroxylase (mouse) | Competitive | Kᵢ: 0.52 µM nih.gov |

| Pilocarpine | Coumarin 7-hydroxylase (human) | Competitive | Kᵢ: 1.21 µM nih.gov |

Structure Activity Relationship Sar Studies for 7 Ethylamino Benzopyran 2 One Derivatives

Impact of Substituents on Biological Activities

The modification of the benzopyran-2-one (coumarin) nucleus at different positions has been a key strategy in developing derivatives with a wide array of pharmacological activities. mdpi.com The type of substituent, whether electron-donating or electron-withdrawing, its size, and its position, all play a critical role in the molecule's interaction with biological targets.

The 7-position of the coumarin (B35378) scaffold is a frequent site for substitution, and modifications here significantly impact the molecule's properties. The presence of an amino or substituted amino group, such as the ethylamino group, is known to enhance fluorescence properties. researchgate.net This position is also a key metabolic site for several cytochrome P450 enzymes. acs.org

In the context of designing multimodal agents for conditions like Alzheimer's disease, various substituents have been attached to the 7-position via an ether linkage. nih.gov For instance, linking a benzylpiperidine moiety (mimicking the structure of donepezil) or a benzyloxy group has been shown to yield compounds with potent and selective inhibition of monoamine oxidase-B (MAO-B). nih.gov Specifically, a series of 7-benzyloxy derivatives displayed nanomolar inhibitory concentrations (IC₅₀) against human MAO-B. nih.gov The length and nature of the alkyl chain connecting these moieties to the 7-position oxygen are also critical for activity.

The 3-position of the benzopyran-2-one ring is another critical site for modification that influences biological activity. The introduction of an aromatic group directly at this position has been associated with anti-inflammatory properties. mdpi.com Furthermore, the synthesis of coumarin-3-carboxamides has been a successful strategy for developing compounds with anticancer activity. nih.govmdpi.com

Studies have shown that linking various moieties, such as a propargylamine (B41283) group, to the 3-position can impart significant MAO-B selectivity and neuroprotective effects. nih.gov The nature of the substituent at C3 can also be essential for antibacterial activity; for example, a carboxylic acid group at this position was found to be crucial, with its removal or conversion to a carboxamide leading to a loss of activity against B. cereus. nih.gov The introduction of cycloalkyl groups via an ester linkage at the C-3 carboxyl position has also been explored to understand their influence on solid-state architecture, which is primarily governed by weak C-H…O hydrogen bonds. mdpi.com

Substitutions at the 4-position of the coumarin ring also play a significant role in modulating the biological profile of the derivatives. This position is often substituted with groups ranging from simple alkyl or aryl groups to more complex heterocyclic systems. mdpi.com For instance, in the development of cytochrome P450 inhibitors, compounds with a monosubstitution at the 4-position, such as a methyl or trifluoromethyl group, showed more effective inhibition of P450 1A2 compared to P450 1A1. acs.org

The introduction of an amino group at the C-4 position has been explored for creating antifungal and antiproliferative agents. nih.govchapman.edu Furthermore, in the design of selective estrogen receptor modulators (SERMs), a 3-phenylbenzopyran scaffold with a basic side chain at position 4 has yielded potent ligands with high receptor affinity. documentsdelivered.com The nature of this side chain and its orientation are critical in determining the tissue-selective activity of these SERMs. researchgate.net

The electronic properties of substituents are a governing factor in the activity of coumarin derivatives. Electron-donating groups, such as amino or substituted amino groups at the 7-position, are known to delocalize electrons, which can strongly influence the optical properties and fluorescence of the molecule. researchgate.net This is a key feature for their use as fluorescent probes.

Conversely, the introduction of electron-withdrawing groups, such as nitro groups, has been shown to contribute positively to the antifungal activity of hydroxycoumarins. mdpi.com The benzopyran-2-one scaffold itself is a privileged structure in medicinal chemistry, and its inherent electronic properties are finely tuned by the attached substituents to achieve desired interactions with specific biological targets. nih.gov

Importance of the Benzopyran-2-one Scaffold Integrity

The benzopyran-2-one, or coumarin, ring system is considered a "privileged scaffold" in drug discovery. nih.govijbpas.com This is due to its presence in numerous natural products and synthetic compounds that exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects. ijbpas.comnih.govderpharmachemica.com The structural integrity of this bicyclic heterocyclic system is fundamental to its biological function.

The δ-lactone ring within the coumarin structure has been identified as fundamentally important for the pro-apoptotic action of hydroxycoumarins, potentially by generating and stabilizing free radical species within cancer cells. nih.gov The ability of the chromene moiety to react at a cellular level contributes to its diverse functions. ijbpas.com Any significant alteration or disruption of this core scaffold typically leads to a substantial loss of biological activity, underscoring its role as the essential pharmacophore for this class of compounds.

SAR for Specific Biological Targets (e.g., P450s, MAOs, Cholinesterases, Cancer Cell Lines)

The strategic placement of substituents on the 7-(ethylamino)-benzopyran-2-one scaffold allows for the fine-tuning of activity and selectivity against specific biological targets.

Cytochrome P450s (P450s): N-Alkyl-7-aminocoumarins are known substrates for cytochrome P450 enzymes, undergoing dealkylation. nih.gov Studies have shown that 7-ethylamino-4-methylcoumarin is deethylated by P450 isozymes induced by 3-methylcholanthrene. nih.gov The substitution pattern on the coumarin ring is critical for inhibitory activity and selectivity. For example, modifying the key metabolic site at the 7-position with an ethynyl (B1212043) group can lead to selective, mechanism-based inhibition of P450s 1A1 and 1A2. acs.orgnih.gov Further substitutions at the 3- and 4-positions can enhance this inhibitory activity. nih.gov

Monoamine Oxidases (MAOs): Coumarin derivatives are recognized as potent and often reversible inhibitors of MAO, particularly the MAO-B isoform, which is a key target in the management of neurodegenerative diseases like Parkinson's disease. nih.gov Substitutions at the 7-position are particularly beneficial for achieving MAO-B selectivity. nih.gov A series of 7-substituted coumarins, specifically those with a benzyloxy group, have demonstrated nanomolar potency for human MAO-B. nih.gov

Cholinesterases (AChE and BuChE): Coumarin derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov A series of N¹-(coumarin-7-yl) derivatives showed moderate activity against AChE but remarkable activity against BuChE, with IC₅₀ values reaching the nanomolar range. nih.gov The introduction of a benzyloxy moiety at the 7-position of a coumarin-3-carboxamide scaffold was found to improve anti-AChE activity. researchgate.net

Cancer Cell Lines: The coumarin scaffold is a promising platform for the development of anticancer agents. nih.gov Derivatives have shown cytotoxicity against a range of cancer cell lines, including leukemia (HL60), liver (HepG2), breast (MCF-7), and lung (A549). nih.gov For instance, a coumarin-3-carboxamide derivative with a 4-fluoro benzamide (B126) moiety was found to be highly potent against HeLa cancer cell lines with an IC₅₀ value of 0.39 µM. nih.gov Another study found that a 7-substituted coumarin with a methyl ester at the C4-position showed noticeable selectivity against MCF-7 breast cancer cells with an IC₅₀ of 6.0 µM. researchgate.net

Interactive Data Table: Biological Activities of Selected Coumarin Derivatives Below is a summary of the inhibitory activities of various coumarin derivatives against different biological targets.

Influence of Linker Nature and Length in Hybrid Compounds

Detailed research findings indicate that the length of the linker is a critical parameter. For instance, in a series of coumarin-tacrine hybrids designed as acetylcholinesterase (AChE) inhibitors, the inhibitory activity was found to be dependent on the length of the polymethylene linker. A study revealed that a linker with a six-carbon chain (n-hexyl) was optimal for AChE inhibition. nih.gov This suggests that the linker length must be sufficient to allow the two pharmacophores (the coumarin moiety and the tacrine (B349632) moiety) to bind optimally to their respective sites on the enzyme, which in the case of AChE are the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

The nature of the linker, whether it is a simple alkyl chain, contains heteroatoms, or incorporates rigid structures like triazoles, also dictates the flexibility and conformational freedom of the hybrid molecule. nih.gov A more rigid linker might pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding, while a flexible linker could allow for more adaptable binding to the target.

In the context of coumarin-stilbene hybrids, different hydrocarbon chains as linkers have been explored to modulate anticancer activity. While the direct activity was moderate, these studies underscored that the linker is a key element in optimizing the biological response of the hybrid molecule. The introduction of a linker, even a simple hydrocarbon chain, can lead to compounds with superior activity compared to the parent molecules.

The following table summarizes the influence of linker length on the activity of representative coumarin hybrid compounds, providing insights that can be extrapolated to the design of 7-(ethylamino)-2H-1-benzopyran-2-one hybrids.

| Coumarin Hybrid Type | Target | Optimal Linker Length | Observed Effect |

| Coumarin-Tacrine | Acetylcholinesterase (AChE) | Six-carbon chain (n-hexyl) | Maximized inhibitory activity by optimally spanning the catalytic and peripheral active sites of the enzyme. nih.gov |

| Coumarin-Tryptamine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Varied (benzyl group) | Substitutions on the coumarin and the nature of the linker influenced selectivity and potency. nih.gov |

| Coumarin-Chalcone | Anticancer | Acrylohydrazide linker | The nature of the linker and substitutions on the phenyl ring were crucial for cytotoxicity against various cancer cell lines. nih.gov |

SAR in Fluorescent Probe Development

The 7-(ethylamino)-2H-1-benzopyran-2-one scaffold is an excellent fluorophore due to the strong electron-donating nature of the ethylamino group, which promotes an intramolecular charge transfer (ICT) process, a key mechanism for fluorescence. nih.gov The development of fluorescent probes based on this scaffold involves modifying the coumarin ring to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity and selectivity towards a specific analyte.

The general SAR principles for coumarin-based fluorescent dyes are well-established. The introduction of electron-donating groups (EDG) at the 7-position and electron-withdrawing groups (EWG) at the 3 or 4-position results in a redshift of the absorption and emission maxima. nih.gov This is due to the enhancement of the ICT character from the EDG to the EWG through the coumarin's π-conjugated system.

For derivatives of 7-(ethylamino)-2H-1-benzopyran-2-one, further modifications can fine-tune its properties as a fluorescent probe. For example, introducing an EWG like a cyano (-CN) or a trifluoromethyl (-CF3) group at the 3- or 4-position would be expected to shift the fluorescence to longer wavelengths, which is often desirable for biological imaging to minimize autofluorescence. nih.gov

The development of a coumarin-based Schiff base fluorescent probe for the detection of Cu²⁺ utilized a 7-(diethylamino)coumarin derivative. nih.gov The probe's design, which includes a receptor unit linked to the fluorophore, dictates its selectivity. The fluorescence of the probe was quenched upon binding to Cu²⁺, demonstrating a clear "turn-off" response. nih.gov The stoichiometry of the probe-analyte interaction is also a critical aspect of its design, with a 1:1 binding ratio being common for high sensitivity. nih.gov

The following table summarizes the structure-property relationships for coumarin-based fluorescent probes, which are directly applicable to the design of probes based on the 7-(ethylamino)-2H-1-benzopyran-2-one scaffold.

| Modification Position | Substituent Type | Effect on Photophysical Properties | Example Application |

| 7-position | Electron-Donating Group (e.g., -NHR, -NR2) | Increases fluorescence quantum yield and serves as the ICT donor. nih.gov | Core scaffold for bright fluorophores. |

| 3 or 4-position | Electron-Withdrawing Group (e.g., -CN, -CF3) | Redshifts absorption and emission maxima by enhancing ICT. nih.gov | Development of red-emitting probes for in vivo imaging. |

| 3-position | Schiff Base Receptor | Enables selective binding to specific analytes, often leading to fluorescence quenching or enhancement. nih.gov | Detection of metal ions like Cu²⁺. |

| 2-position (lactone carbonyl) | Thionation (C=O to C=S) | Significant redshift in absorption and emission. nih.gov | Shifting fluorescence towards the near-infrared region. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are widely used to understand the interactions between ligands and their protein targets. While specific docking studies for 7-(ethylamino)-2H-1-benzopyran-2-one against p53 and Bcl-2 are not extensively detailed in the available literature, research on related coumarin (B35378) derivatives provides significant insights into their potential binding modes and interactions with various biological targets, including enzymes and proteins involved in cancer pathways like Topoisomerase I.

The coumarin scaffold is a recurring motif in molecules designed to interact with various enzyme active sites. abap.co.in Studies on coumarin-nucleobase hybrids have suggested a high affinity for the Topoisomerase 1-DNA complex, indicating that the coumarin nucleus can play a role in inhibiting this key enzyme in DNA replication and repair. mdpi.com Topoisomerase I has been identified as a promising target for cancer therapy, and coumarin-containing compounds are explored for their potential as inhibitors. mdpi.comnih.govresearchgate.net

The interaction of coumarin derivatives with proteins from the Bcl-2 family, which are crucial regulators of apoptosis, has also been investigated. For instance, the related compound 7-hydroxycoumarin has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 in human lung cancer cell lines. nih.gov Another study noted that an 8-hydroxy coumarin derivative could induce apoptosis by decreasing Bcl-2 and increasing p53 and Bax levels. ekb.eg These findings suggest that the coumarin core structure is capable of modulating the activity of key proteins in apoptotic pathways.

Furthermore, molecular docking simulations have been performed on various coumarin derivatives against other enzyme active sites. These studies reveal that coumarins can bind to the active sites of enzymes such as acetylcholinesterase (AChE), cyclooxygenase (COX), and caspase-7. abap.co.innih.govhilarispublisher.com The interactions are typically stabilized by hydrogen bonds and pi-stacking interactions with amino acid residues in the active site. hilarispublisher.com For example, docking studies of certain derivatives with caspase-7, a key protein in the apoptosis pathway, have identified favorable interactions that suggest potential inhibitory activity. hilarispublisher.com

| Target Protein/Enzyme | Interacting Residues/Interactions Noted in Coumarin Derivatives | Source(s) |

| Topoisomerase I | Interaction with the enzyme-DNA interface. | mdpi.comnih.gov |

| Bcl-2 Family | Modulation of protein expression (indirect evidence for interaction). | nih.govekb.eg |

| Acetylcholinesterase (AChE) | Penetration into the active site gorge; binding to the peripheral anionic site. | nih.gov |

| Caspase-7 | Hydrogen bonds and Pi-Pi stacking interactions within the active site. | hilarispublisher.com |

| VEGFR-2 | Interactions within the predicted active site. | pcbiochemres.com |

The prediction of binding orientation and affinity is a key outcome of molecular docking studies. For various coumarin derivatives, these simulations have predicted favorable binding energies and specific orientations within the active sites of their target proteins. For instance, in a study involving 26 coumarin derivatives docked against the VEGFR-2 receptor, one compound was identified as a template for new drug design due to its superior docking score compared to the standard drug Sorafenib. pcbiochemres.com

Similarly, docking of coumarin derivatives into the active site of caspase-7 revealed higher binding affinities and GOLD scores for several candidates compared to known standard ligands, indicating a strong potential for inhibition. hilarispublisher.com The binding affinity is influenced by the type and position of substituents on the coumarin ring. nih.gov For example, studies on acetylcholinesterase inhibitors showed that substitutions at positions 3 and 4 of the coumarin ring resulted in better inhibitory activity than substitutions at position 6. nih.gov The elimination of a 4-hydroxyl group in the coumarin structure has been shown to decrease the binding affinity for the primary binding site of serum albumin. nih.gov These studies collectively underscore the ability of the coumarin scaffold to be chemically modified to achieve desired binding characteristics.

| Coumarin Derivative Series | Target | Predicted Binding Affinity/Score | Source(s) |

| General Coumarin Derivatives | VEGFR-2 | MolDock score of -149.893 cal/mol for the best compound. | pcbiochemres.com |

| 4-(2,4-Dinitrophenoxymethyl)-7-hydroxy-chromen-2-one | Caspase-7 | GOLD score of 75.64, higher than standard ligands. | hilarispublisher.com |

| C-3 Substituted Coumarin Analogs | Cyclooxygenase (COX) | Good binding modes that complement experimental data. | abap.co.in |

| Various Benzopyranes | Human Serum Albumin | Affinity is influenced by the presence of 4-hydroxyl and 2-oxo groups. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to analyze the structure, reactivity, and spectroscopic properties of coumarin derivatives.

DFT and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure and spectra of molecules. researchgate.netrsc.org For 7-(Diethylamino)coumarin, a close structural analog of 7-(ethylamino)-2H-1-benzopyran-2-one, DFT and TD-DFT calculations have been used to optimize the molecular structure and calculate the electronic absorption spectra in various solvents. bohrium.com These theoretical results often show good agreement with experimental data, validating the computational models used. bohrium.com

Such studies help in understanding the influence of substituents on the electronic transitions within the coumarin nucleus. semanticscholar.org The calculations can predict geometric parameters like bond lengths and angles, as well as spectroscopic features, which can be correlated with experimental findings. researchgate.net TD-DFT is particularly useful for calculating the energy and oscillator strength of electronic transitions, providing insights into the UV-Vis absorption properties of the molecule. rsc.orgmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. auctoresonline.org The energy gap between the HOMO and LUMO (ΔE) is an important parameter that indicates the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability. mdpi.com

For coumarin derivatives, HOMO-LUMO analysis reveals that charge transfer can occur within the molecule. journalirjpac.com In a theoretical study of 7-(Diethylamino)coumarin, the HOMO and LUMO were analyzed to gain knowledge of its molecular arrangement and electronic properties. The HOMO-LUMO energy gap is a key factor influencing the photophysical properties of these compounds. researchgate.net These calculations are crucial for designing molecules with specific electronic and optical properties. researchgate.net

| Property | Description | Relevance | Source(s) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts nucleophilic character and reactivity. | auctoresonline.orgmdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts electrophilic character and reactivity. | auctoresonline.orgmdpi.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates molecular stability, reactivity, and affects optical properties. | mdpi.comresearchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. journalirjpac.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For coumarin derivatives, MEP analysis helps to identify the reactive sites on the molecule. auctoresonline.org

The Solvent Accessible Surface (SAS) provides a representation of the molecule's surface that is accessible to a solvent. Analysis of the SAS, in conjunction with MEP, was performed for 7-(Diethylamino)coumarin to better understand its molecular arrangement and electronic properties in the context of solvent interactions. These analyses are critical for understanding how the molecule will behave in different chemical environments and for predicting intermolecular interactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. While specific molecular dynamics simulation studies focusing exclusively on 2H-1-Benzopyran-2-one, 7-(ethylamino)- are not extensively documented in publicly available literature, the broader class of 7-aminocoumarin (B16596) derivatives has been the subject of such investigations. These studies provide valuable insights into the structural dynamics, conformational changes, and interactions of these molecules with their environment.

For instance, ab initio molecular dynamics simulations have been performed on related compounds like 7-amino-4-(trifluoromethyl)coumarin (B1665040) (C151) in the gas phase. rsc.org These simulations have been instrumental in identifying different equilibrium structures in the excited state, which is crucial for understanding the photophysical properties of these molecules. rsc.org One identified structure is a charge-transfer state characterized by a planar amino group, while another is a nonplanar structure similar to the ground state. rsc.org The dynamics observed in these gas-phase simulations are often considered to correspond to the behavior expected in nonpolar solvents. rsc.org

Furthermore, MD simulations have been employed to understand the interactions of coumarin derivatives with biological systems. For example, simulations have been used to characterize the localization and interactions of fluorescent coumarin probes within lipid bilayer models. This approach helps in elucidating how these molecules orient and behave within cell membranes, which is vital for their application in bioimaging.

These examples, while not directly on 2H-1-Benzopyran-2-one, 7-(ethylamino)-, highlight the utility of molecular dynamics simulations in understanding the behavior of 7-aminocoumarin derivatives at an atomic level. Such studies can reveal crucial information about conformational flexibility, the influence of solvents on molecular structure, and the nature of interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the broader class of coumarin derivatives, numerous QSAR studies have been conducted to predict various biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. nih.govnih.gov Although specific QSAR models for 2H-1-Benzopyran-2-one, 7-(ethylamino)- are not readily found in the literature, the general principles and findings from studies on related coumarins are highly relevant.

In a typical QSAR study on coumarin derivatives, a range of molecular descriptors are calculated for each compound in a dataset. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. nih.gov

Steric properties: Molecular volume, surface area, and specific conformational parameters.

Hydrophobicity: The logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule. nih.gov

Topological indices: Numerical values that describe the atomic connectivity within the molecule.

These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or other machine learning algorithms, that correlates the descriptors with the observed biological activity. nih.govnih.gov

For example, a QSAR study on the anticancer activity of coumarin derivatives against HepG-2 cell lines revealed that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov Another study on the antioxidant activity of coumarin derivatives found that complexity, H-bond donor character, and lipophilicity are important parameters. nih.gov These findings suggest that for 2H-1-Benzopyran-2-one, 7-(ethylamino)-, the ethylamino group would significantly influence its electronic properties and hydrogen bonding capacity, which would be critical descriptors in any QSAR model.

The predictive power of QSAR models is assessed through internal and external validation techniques to ensure their robustness and reliability. nih.govnih.gov Well-validated QSAR models can then be used to predict the activity of novel coumarin derivatives, thereby guiding the design and synthesis of more potent compounds.

Investigation of Solvatochromism and Polarity Functions

The solvatochromism of a compound refers to the change in its absorption and emission spectra upon a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules like 7-aminocoumarin derivatives, where there is a significant difference in the dipole moment between the ground and excited states. The 7-(ethylamino) group in 2H-1-Benzopyran-2-one, 7-(ethylamino)- is an electron-donating group, which leads to an intramolecular charge transfer (ICT) from the amino group to the electron-accepting carbonyl group of the pyranone ring upon photoexcitation. This ICT results in a more polar excited state compared to the ground state.

Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The absorption spectrum is generally less affected by the solvent polarity. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, therefore, increases with increasing solvent polarity.

The photophysical properties of the closely related compound, 7-(diethylamino)coumarin, have been studied in various solvents. The data from these studies can provide a strong indication of the expected solvatochromic behavior of 2H-1-Benzopyran-2-one, 7-(ethylamino)-. The following table summarizes the absorption maxima (λ_abs), fluorescence maxima (λ_em), and Stokes shift (Δν) for a similar 7-aminocoumarin derivative in a range of solvents with varying polarity.

| Solvent | Polarity (Δf) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (Δν) (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | ~0 | 380 | 435 | 3400 |

| Dioxane | 0.021 | 385 | 450 | 3600 |

| Ethyl Acetate | 0.201 | 390 | 460 | 3900 |

| Acetonitrile | 0.305 | 395 | 480 | 4500 |

| Methanol | 0.309 | 400 | 490 | 4700 |

| Water | 0.320 | 405 | 510 | 5100 |

Note: The data presented in this table is based on studies of structurally similar 7-aminocoumarin derivatives and is intended to be illustrative of the expected trends for 2H-1-Benzopyran-2-one, 7-(ethylamino)-. The Lippert-Mataga solvent polarity parameter (Δf) is a measure of the solvent's ability to stabilize a dipole.

The linear correlation between the Stokes shift and solvent polarity functions, such as the Lippert-Mataga parameter, can be used to estimate the change in dipole moment upon excitation. nih.gov Deviations from this linearity in nonpolar solvents can indicate specific solute-solvent interactions or conformational changes in the dye molecule. nih.gov For some 7-aminocoumarins, it has been suggested that in nonpolar solvents, the molecule may adopt a nonplanar structure, whereas in more polar solvents, a planar intramolecular charge transfer structure is favored. nih.gov

Applications in Advanced Research Systems

Development of Fluorescent Probes and Dyes

The structural backbone of 7-(ethylamino)coumarin is a key component in a wide array of fluorescent probes and dyes. These probes are engineered to detect and visualize specific biological and chemical entities, leveraging the principle that the fluorescence of the coumarin (B35378) core can be modulated by interaction with a target analyte. semanticscholar.orgmdpi.com This modulation can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength of the fluorophore.

Derivatives of 7-(ethylamino)coumarin are extensively used for biological imaging, allowing researchers to visualize the intricate workings of living cells with high spatial and temporal resolution. nih.govnih.gov These probes can be designed to selectively accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, providing insights into their structure and function. nih.govnih.gov For instance, coumarin-based probes have been successfully employed for imaging in both live and fixed cells, highlighting their versatility in a range of cellular imaging applications. nih.gov The enhanced fluorescence yield and photostability of these probes, sometimes improved through formulation with agents like sulfobutylether-β-cyclodextrin, contribute to clearer and more stable imaging, as demonstrated in staining the gut of Drosophila. frontiersin.org

The 7-aminocoumarin (B16596) scaffold is integral to the creation of probes for tracking specific biomolecules and monitoring enzyme activity in real-time. researchgate.netmdpi.com These probes are often designed as "turn-on" sensors, where the fluorescence is initially quenched and is restored upon enzymatic cleavage of a specific recognition moiety. mdpi.com This approach provides a high signal-to-noise ratio for detecting the activity of enzymes implicated in various diseases, including cancer. mdpi.com For example, coumarin derivatives are used as substrates to measure the oxidative activities of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in xenobiotic metabolism. researchgate.netnih.gov Similarly, probes have been developed to detect biological thiols, such as cysteine, homocysteine, and glutathione, which play vital roles in cellular redox homeostasis. nih.govrsc.org

Table 1: Examples of 7-Aminocoumarin Derivatives for Tracking Biomolecules and Enzyme Activity

| Probe Type | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Thiol Probe | Cysteine, Homocysteine, Glutathione | Michael addition followed by cleavage of a hemiketal group, leading to the formation of a fluorescent 7-hydroxyl coumarin derivative. | rsc.org |

| Enzyme Substrate | Cytochrome P450 (CYP) enzymes | Enzymatic oxidation of a non-fluorescent coumarin derivative to a fluorescent 7-hydroxycoumarin product. | researchgate.netnih.gov |

| Biothiol Sensor | Cysteine | A complex of a coumarin derivative and Cu2+ exhibits quenched fluorescence, which is restored upon the addition of cysteine. | nih.gov |